molecular formula C9H10BrF B8605480 1-Bromo-4-fluoro-2-isopropylbenzene

1-Bromo-4-fluoro-2-isopropylbenzene

Cat. No.: B8605480
M. Wt: 217.08 g/mol
InChI Key: BHNAMOVNNLGEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-fluoro-2-isopropylbenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a benzene ring, along with an isopropyl group. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isopropyl group, which can direct regioselectivity in substitution reactions .

Properties

Molecular Formula

C9H10BrF

Molecular Weight

217.08 g/mol

IUPAC Name

1-bromo-4-fluoro-2-propan-2-ylbenzene

InChI

InChI=1S/C9H10BrF/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3

InChI Key

BHNAMOVNNLGEQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
1-Bromo-4-fluoro-2-isopropylbenzene Not explicitly provided C₉H₁₀BrF ~213.08 (calculated) Br (C1), F (C4), isopropyl (C2)
2-Bromo-1-chloro-4-isopropylbenzene 90350-25-7 C₉H₁₀BrCl 233.53 Br (C2), Cl (C1), isopropyl (C4)
4-Bromo-1-isopropyl-2-methoxybenzene 1369775-86-9 C₁₀H₁₃BrO 229.11 Br (C4), OCH₃ (C2), isopropyl (C1)
2-Bromo-1-ethoxy-4-isopropylbenzene 1403503-40-1 C₁₁H₁₅BrO 243.14 Br (C2), OCH₂CH₃ (C1), isopropyl (C4)

Key Observations :

  • Halogen vs. Alkoxy Groups : Replacing fluorine with methoxy (OCH₃) or ethoxy (OCH₂CH₃) increases molecular weight and introduces oxygen-based electron-donating effects, altering reactivity in electrophilic aromatic substitution .

Reactivity and Stability

  • Electrophilic Substitution : The fluorine atom in this compound deactivates the ring, directing incoming electrophiles to the meta position relative to the isopropyl group. In contrast, methoxy or ethoxy substituents activate the ring, favoring ortho/para substitution .
  • Nucleophilic Aromatic Substitution : Bromine’s leaving-group ability is enhanced by the electron-withdrawing fluorine, making the compound more reactive than analogs like 4-Bromo-1-isopropyl-2-methoxybenzene, where methoxy groups reduce ring activation .
  • Steric Effects : The isopropyl group in all analogs hinders reactions at the ortho position, a feature exploited in regioselective syntheses .

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